![molecular formula C3H6BrFO3S B13609226 2-Bromo-2-fluoroethylmethanesulfonate](/img/structure/B13609226.png)
2-Bromo-2-fluoroethylmethanesulfonate
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Overview
Description
2-Bromo-2-fluoroethylmethanesulfonate is an organosulfur compound with the molecular formula C3H6BrFO3S This compound is characterized by the presence of both bromine and fluorine atoms attached to an ethyl group, which is further bonded to a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-fluoroethylmethanesulfonate typically involves the reaction of 2-bromo-2-fluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Bromo-2-fluoroethanol+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-fluoroethylmethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the specific reaction, products can include alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
2-Bromo-2-fluoroethylmethanesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those that require specific halogenation patterns.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-2-fluoroethylmethanesulfonate involves the formation of reactive intermediates that can undergo various chemical transformations. The bromine and fluorine atoms provide sites for nucleophilic attack, while the methanesulfonate group acts as a good leaving group, facilitating substitution and elimination reactions. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: This compound also contains bromine and fluorine atoms and is used in similar synthetic applications.
2-Bromo-2-fluoroethanol: The precursor to 2-Bromo-2-fluoroethylmethanesulfonate, it shares similar reactivity but lacks the methanesulfonate group.
Bromofluoromethane: Another halogenated compound used in organic synthesis, but with different reactivity due to the absence of the ethyl and methanesulfonate groups.
Uniqueness
This compound is unique due to the combination of bromine, fluorine, and methanesulfonate functionalities in a single molecule. This combination allows for a wide range of chemical transformations and applications, making it a valuable reagent in both academic and industrial research.
Biological Activity
2-Bromo-2-fluoroethylmethanesulfonate is an organofluorine compound notable for its unique structure that includes both bromine and fluorine atoms attached to an ethyl group, along with a methanesulfonate functional group. This compound is of considerable interest in organic synthesis and medicinal chemistry due to the reactivity imparted by the halogen atoms, which can significantly influence its interactions within biological systems.
The chemical formula for this compound is C4H6BrFNO3S, and it has a molecular weight of approximately 229.06 g/mol. The presence of both bromine and fluorine makes this compound a versatile reagent in various chemical transformations.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic substitution reactions : Utilizing sodium methoxide to yield ether products.
- Halogenation reactions : Involving the introduction of bromine and fluorine into the ethyl chain.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example, studies have shown that related compounds can effectively target various murine tumors, including L1210 leukemia, B16 melanoma, and M5076 ovarian carcinoma. The antitumor efficacy is highly dependent on the administration schedule, with more frequent dosing leading to enhanced therapeutic effects while minimizing toxicity to the host .
The biological activity of this compound may involve several mechanisms:
- Alkylation of biomolecules : The bromine atom can participate in nucleophilic substitution reactions, leading to alkylation of nucleophilic sites in proteins or nucleic acids.
- Inhibition of cellular pathways : By modifying key biomolecules, this compound may disrupt critical signaling pathways involved in cell proliferation and survival.
Case Studies
A notable case study involves the evaluation of related organofluorine compounds' antitumor effects in vivo. In a controlled experiment, researchers administered varying doses of a structurally similar compound every three hours over several days. The results demonstrated a marked increase in tumor regression compared to single daily doses, suggesting that scheduling plays a crucial role in maximizing therapeutic outcomes .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Bromo-3-fluoropropane | Bromine and fluorine on a propyl chain | Solvent and reagent in synthesis |
1-Bromo-2-fluoroethane | Bromine and fluorine on an ethyl chain | Different reactivity patterns |
1-Fluoro-2-bromopropane | Fluorine and bromine on a propyl chain | Studies related to gas-phase reactions |
Properties
Molecular Formula |
C3H6BrFO3S |
---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
(2-bromo-2-fluoroethyl) methanesulfonate |
InChI |
InChI=1S/C3H6BrFO3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3 |
InChI Key |
QIKILFCCLWQMKH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(F)Br |
Origin of Product |
United States |
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